molecular formula C8H9N3O4 B1519007 Methyl 2-[(3-nitropyridin-4-yl)amino]acetate CAS No. 1040313-67-4

Methyl 2-[(3-nitropyridin-4-yl)amino]acetate

Cat. No.: B1519007
CAS No.: 1040313-67-4
M. Wt: 211.17 g/mol
InChI Key: DWPKZJXOWZMHQJ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-nitropyridin-4-yl)amino]acetate is a nitro-substituted pyridine derivative featuring an aminoacetate ester moiety. The 3-nitro group on the pyridine ring enhances electrophilicity, while the methyl ester group improves solubility and facilitates further synthetic modifications, such as hydrolysis to carboxylic acids or transesterification .

Properties

IUPAC Name

methyl 2-[(3-nitropyridin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-8(12)5-10-6-2-3-9-4-7(6)11(13)14/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPKZJXOWZMHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 2-[(3-nitropyridin-4-yl)amino]acetate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[(3-nitropyridin-4-yl)amino]acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Ethyl 2-(3-Nitropyridin-4-yl)acetate (CAS 65645-52-5)
  • Structure: Replaces the amino group with a direct acetyl linkage and uses an ethyl ester.
  • Properties : Higher lipophilicity (logP) due to the ethyl group, with 97% purity reported .
  • Applications: Used in intermediates for agrochemicals, contrasting with the aminoacetate's role in drug discovery.
Ethyl 3-(3-Nitropyridin-4-yl)-2-oxopropanoate (8a)
  • Structure : Incorporates a keto group (2-oxo) adjacent to the pyridine ring.
  • Synthesis: 50% yield via condensation reactions, lower than aminoacetate derivatives due to steric hindrance .
  • Reactivity: The keto group enables nucleophilic additions, unlike the aminoacetate’s nucleophilic NH site .
Ethyl cyano(3-nitropyridin-4-yl)acetate (31a)
  • Structure: Features a cyano group at the α-position.
  • Spectroscopy : Distinct IR absorption at 2200 cm⁻¹ (C≡N) and NMR signals at δ 117.6 (CN carbon) .
  • Stability: Prone to hydrolysis under basic conditions, unlike the more stable aminoacetate .

Ester Group Modifications

Ethyl 2-[Methyl(3-nitropyridin-4-yl)amino]acetate (CAS 1384430-89-0)
  • Structure: Ethyl ester variant with an additional methyl group on the amino moiety.
  • Availability : Discontinued commercially, suggesting synthetic challenges or stability issues compared to the methyl ester .
  • Molecular Weight : 239.23 g/mol vs. 225.18 g/mol for the methyl analog .
Methyl 2-[Bis(benzylthio)phosphoryl]acetate
  • Structure : Phosphoryl group replaces the pyridine ring, with benzylthio substituents.
  • Application : Acts as a Horner–Wadsworth–Emmons reagent for α,β-unsaturated ester synthesis, unlike the nitro-pyridine’s role in heterocyclic chemistry .

Functional Group Additions

Ethyl 3-(2-Chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b)
  • Structure : Chloro and nitro substituents at the 2- and 5-positions of the pyridine ring.
  • Synthesis : 45% yield, lower than unsubstituted analogs due to competing side reactions .
  • Reactivity : Chloro group enables cross-coupling reactions (e.g., Suzuki), expanding utility compared to the parent compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Groups
Methyl 2-[(3-nitropyridin-4-yl)amino]acetate C₈H₉N₃O₄ 225.18 Not reported Amino, nitro, ester
Ethyl cyano(3-nitropyridin-4-yl)acetate C₁₀H₉N₃O₄ 235.20 177.8–178.8 Cyano, nitro, ester
Ethyl 2-(3-nitropyridin-4-yl)acetate C₉H₁₀N₂O₄ 210.19 Not reported Acetyl, nitro, ester

Table 2: Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, DMSO-d6)
This compound 3250 (NH), 1720 (C=O) 3.72 (s, 3H, CH₃), 4.10 (s, 2H, CH₂), 8.60 (s, 1H, pyridine)
Ethyl cyano(3-nitropyridin-4-yl)acetate 2200 (C≡N), 1725 (C=O) 1.18 (t, 3H, CH₃), 4.07 (q, 2H, CH₂), 8.70 (s, 1H, pyridine)

Key Findings

Substituent Effects: The 3-nitro group enhances electrophilicity, but chloro or cyano substituents alter reactivity toward cross-coupling or hydrolysis .

Ester Choice : Methyl esters generally offer higher stability and lower molecular weight than ethyl analogs, impacting pharmacokinetics in drug design .

Synthetic Utility: Aminoacetate derivatives are more versatile for functionalization (e.g., amidation) compared to keto or cyano variants .

Biological Activity

Methyl 2-[(3-nitropyridin-4-yl)amino]acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a pyridine ring, which significantly influences its biological activity. The compound has the following molecular formula: C₉H₈N₃O₃. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with various cellular components, potentially affecting enzyme activity and signal transduction pathways.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with nucleophiles in biological systems, leading to various effects such as cytotoxicity or modulation of signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, influencing biochemical pathways involved in cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Studies suggest that it may downregulate pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study conducted on different bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli50
    Bacillus subtilis10
  • Anti-inflammatory Research : In a cellular model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(3-nitropyridin-4-yl)amino]acetate
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Methyl 2-[(3-nitropyridin-4-yl)amino]acetate

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